An In-depth Technical Guide to 3-amino-N,N-bis(2-hydroxyethyl)benzamide: Synthesis, Characterization, and Properties
An In-depth Technical Guide to 3-amino-N,N-bis(2-hydroxyethyl)benzamide: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-N,N-bis(2-hydroxyethyl)benzamide is a molecule of interest in medicinal chemistry and materials science. Its structure combines a benzamide core, a primary aromatic amine, and two hydroxyethyl groups. This unique combination of functional groups suggests potential applications as a versatile chemical intermediate. The primary amine offers a reactive site for further derivatization, while the diethanolamide moiety imparts hydrophilicity, which can be crucial for modulating the pharmacokinetic properties of drug candidates. This guide will provide a comprehensive overview of the predicted physicochemical properties, a proposed synthetic route, and detailed analytical protocols for the unambiguous characterization of this compound.
Predicted Physicochemical Properties
The following table summarizes the estimated physicochemical properties of 3-amino-N,N-bis(2-hydroxyethyl)benzamide. These estimations are derived from the known properties of structurally related compounds, including 3-aminobenzamide and N,N-bis(2-hydroxyethyl)benzamide.
| Property | Estimated Value | Rationale and Comparative Data |
| Molecular Formula | C₁₁H₁₆N₂O₃ | Based on the chemical structure. |
| Molecular Weight | 224.26 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid | Aromatic amines and benzamides are often crystalline solids at room temperature. |
| Melting Point | 100-120 °C | Expected to be higher than a liquid like diethanolamine but potentially lower than more rigid crystalline structures. For comparison, 3-aminobenzamide has a melting point of 113-115 °C. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to hydrogen bonding capabilities of the amine and hydroxyl groups, as well as the amide linkage. |
| Solubility | Soluble in water, methanol, ethanol, DMSO, and DMF. Sparingly soluble in non-polar solvents. | The presence of two hydroxyl groups and a primary amine is expected to confer good solubility in polar protic solvents. |
| pKa | Amine (NH₂): ~4.5-5.0 | The anilinic amine is expected to have a pKa in this range. The amide nitrogen is not basic. |
Proposed Synthesis Pathway
A reliable and efficient two-step synthesis is proposed, starting from the commercially available 3-nitrobenzoyl chloride. This pathway involves the formation of the amide bond followed by the reduction of the nitro group.
Caption: Proposed two-step synthesis of 3-amino-N,N-bis(2-hydroxyethyl)benzamide.
Experimental Protocol: Synthesis of N,N-bis(2-hydroxyethyl)-3-nitrobenzamide (Intermediate)
This protocol is based on standard Schotten-Baumann conditions for amide synthesis from an acyl chloride and an amine.[1][2]
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diethanolamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA, 1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve 3-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM.[3] Add this solution to a dropping funnel.
-
Reaction: Add the 3-nitrobenzoyl chloride solution dropwise to the cooled diethanolamine solution over 30-60 minutes with vigorous stirring. Maintain the temperature between 0-5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude N,N-bis(2-hydroxyethyl)-3-nitrobenzamide can be purified by column chromatography on silica gel or by recrystallization.
Experimental Protocol: Synthesis of 3-amino-N,N-bis(2-hydroxyethyl)benzamide (Final Product)
The reduction of the aromatic nitro group can be achieved through various methods. Catalytic hydrogenation or reduction with a metal in acidic media are common and effective choices.[4][5][6]
Method A: Catalytic Hydrogenation
-
Reaction Setup: Dissolve the intermediate, N,N-bis(2-hydroxyethyl)-3-nitrobenzamide, in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Method B: Reduction with Iron in Acetic Acid
-
Reaction Setup: In a round-bottom flask, suspend the intermediate in a mixture of acetic acid and water.[7]
-
Addition of Iron: Add iron powder (an excess, typically 3-5 equivalents) portion-wise to the stirred suspension. The reaction is exothermic.
-
Reaction: Heat the mixture to 60-80 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and filter through Celite to remove the iron salts.
-
Neutralization and Extraction: Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate) and extract the product with a suitable organic solvent such as ethyl acetate.
-
Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Analytical and Characterization Protocols
Unambiguous structural confirmation of the synthesized 3-amino-N,N-bis(2-hydroxyethyl)benzamide is critical. A combination of spectroscopic techniques should be employed.
Caption: Analytical workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.[8][9][10][11][12]
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons (4H): Expect complex multiplets in the aromatic region (~6.5-7.5 ppm). The substitution pattern will lead to distinct signals.
-
Amine Protons (NH₂, 2H): A broad singlet around 5.0-5.5 ppm, which will disappear upon D₂O exchange.
-
Hydroxyl Protons (OH, 2H): A broad singlet or triplet (depending on coupling to the adjacent CH₂) around 4.5-5.0 ppm, which will also disappear upon D₂O exchange.
-
Hydroxyethyl Protons (CH₂-N and CH₂-OH, 8H): Two distinct triplets or multiplets in the range of 3.3-3.7 ppm.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon (C=O): A signal around 168-172 ppm.
-
Aromatic Carbons (6C): Multiple signals in the aromatic region (110-150 ppm). The carbon attached to the amino group will be shielded, while the carbon attached to the amide will be deshielded.
-
Hydroxyethyl Carbons (4C): Two signals around 48-52 ppm (for C-N) and 58-62 ppm (for C-O).
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will confirm the molecular formula.
-
Expected Molecular Ion ([M+H]⁺): m/z = 225.1234 (for C₁₁H₁₇N₂O₃⁺).
-
Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of water (-18), loss of a hydroxyethyl group (-45), and cleavage of the amide bond to give fragments corresponding to the aminobenzoyl cation and the diethanolamine fragment.[13][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR will identify the key functional groups present in the molecule.[15][16][17][18][19][20]
-
O-H Stretch (hydroxyl): A broad band in the region of 3200-3500 cm⁻¹.
-
N-H Stretch (primary amine): Two sharp peaks in the region of 3300-3450 cm⁻¹, which may be partially obscured by the O-H stretch.
-
C=O Stretch (amide): A strong, sharp absorption band around 1630-1660 cm⁻¹.
-
N-H Bend (primary amine): A band around 1580-1650 cm⁻¹.
-
C-N Stretch (aromatic amine): A band in the region of 1250-1335 cm⁻¹.
-
C-O Stretch (alcohol): A strong band around 1050-1150 cm⁻¹.
Safety Considerations
While a specific Safety Data Sheet (SDS) for 3-amino-N,N-bis(2-hydroxyethyl)benzamide is not available, precautions should be taken based on the starting materials and related compounds.
-
3-Nitrobenzoyl chloride: Is corrosive and a lachrymator. Handle with extreme care in a fume hood.[21]
-
Aromatic Amines: Many aromatic amines are suspected carcinogens and can be toxic.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 3-amino-N,N-bis(2-hydroxyethyl)benzamide. The proposed synthetic route is robust and utilizes well-established chemical transformations. The detailed analytical protocols will enable researchers to confirm the identity and purity of the synthesized compound. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and materials science.
References
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- San-Félix, A., et al. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. PMC.
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- Molecules. (2022).
- Guidechem. (2024). How to Synthesize p-Aminobenzamide?.
- Molecules. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.
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